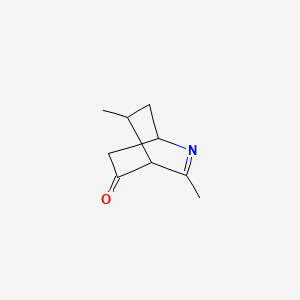
Mearsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mearsine is a member of cyclohexanones.
Wissenschaftliche Forschungsanwendungen
1. Unique Chemical Structure and Synthesis
- Mearsine, an alkaloid from the plant Peripentadenia mearsii, is noted for its novel isoquinuclidine structure. This structure allows for charge transfer between carbonyl and an azomethine group, making mearsine a subject of interest in chemical research for its unique properties (Robertson et al., 1984).
- The synthesis of isoquinuclidinones, including mearsine, has been achieved through a one-pot procedure involving conjugate addition of ammonia followed by cyclisation. This advancement in synthetic methodology highlights the potential for efficient production of mearsine and similar compounds (Cuthbertson, Aydon & Taylor, 2011).
2. Applications in Biomedical Research
- While specific studies on mearsine in biomedical research are limited, the broader field of microelectrode arrays (MEAs) demonstrates the potential for compounds like mearsine in this area. MEAs can provide extracellular electrophysiological information about biological systems, suggesting a possible role for mearsine in cellular network analysis (Jones et al., 2011).
3. Potential in Pharmacological Research
- Mearsine's binding affinity for human delta-opioid receptors indicates its potential for pharmacological applications. Studies on similar alkaloids demonstrate opportunities for exploring mearsine as a therapeutic agent, especially in the context of opioid receptor interactions (Katavic et al., 2007).
Eigenschaften
CAS-Nummer |
92446-42-9 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
3,8-dimethyl-2-azabicyclo[2.2.2]oct-2-en-5-one |
InChI |
InChI=1S/C9H13NO/c1-5-3-7-4-8(11)9(5)6(2)10-7/h5,7,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
XWZBTIGBVQYTRB-UHFFFAOYSA-N |
SMILES |
CC1CC2CC(=O)C1C(=N2)C |
Kanonische SMILES |
CC1CC2CC(=O)C1C(=N2)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1209479.png)

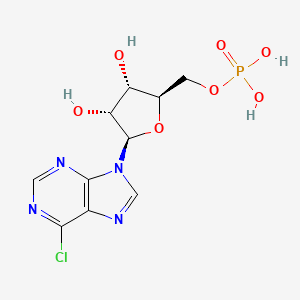
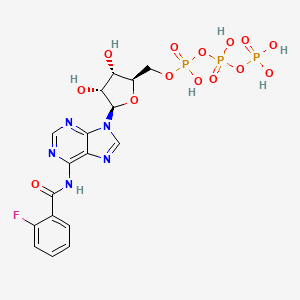
![(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1209487.png)


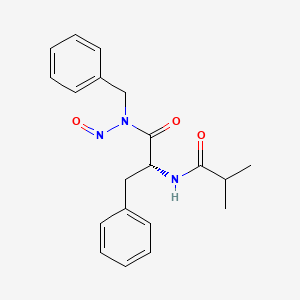
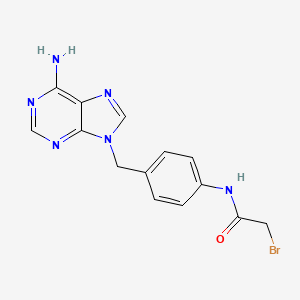

![2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1209496.png)
![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)

